1-POC-4-(methylamino)piperidine
Description
1-POC-4-(methylamino)piperidine (CAS No. 1249376-70-2) is a heterocyclic organic compound with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.26. It is synthesized from Piperidin-4-one Ethylene Ketal (P479935), a derivative of cyclohexanone condensation, and is classified as a biochemical reagent available in highly purified grades . The compound features a piperidine backbone substituted with a methylamino group at the 4-position and a protective group (1-POC, likely a propoxycarbonyl or related moiety) at the 1-position.
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
propan-2-yl 4-(methylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O2/c1-8(2)14-10(13)12-6-4-9(11-3)5-7-12/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
BXGGNNNDVURZMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N1CCC(CC1)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-POC-4-(methylamino)piperidine can be synthesized through several methods. One common method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method is the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with thionyl chloride (SOCl2), which avoids the need for classical N-protection/O-activation/cyclization/deprotection sequences . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of piperidine derivatives, including 1-POC-4-(methylamino)piperidine, often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-POC-4-(methylamino)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidines, N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-POC-4-(methylamino)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-POC-4-(methylamino)piperidine involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, PI3K/Akt, and JNK/p38-MAPK . These interactions can lead to various physiological effects, including anti-inflammatory, antioxidant, and anticancer activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Below is a comparative analysis of 1-POC-4-(methylamino)piperidine with structurally or functionally related compounds:
Table 1: Key Comparative Data
*HVACCs = High-voltage-activated calcium channels
Piperidine vs. Pyridine Derivatives
- 1-POC-4-(methylamino)piperidine differs from pyridine-based analogs (e.g., 4-(methylamino)pyridine) by its saturated six-membered ring, which may enhance metabolic stability compared to aromatic pyridine cores .
- Pyridine derivatives like 4-di(methylamino)pyridine exhibit stronger interactions with ion channels (HVACCs), making them more potent candidates for neuromuscular dysfunction treatment . In contrast, 1-POC-4-(methylamino)piperidine’s pharmacological profile remains underexplored but could benefit from piperidine’s favorable pharmacokinetic properties, such as reduced cytotoxicity .
Substituent Effects
- The methylamino group at position 4 is a shared feature between 1-POC-4-(methylamino)piperidine and 4-(methylamino)pyridine. However, the pyridine analog’s planar structure allows better binding to flat ion channel domains, whereas the piperidine derivative’s chair conformation may limit such interactions .
- Bulky substituents (e.g., 1-POC group) in 1-POC-4-(methylamino)piperidine likely reduce membrane permeability compared to smaller analogs like 4-(methylamino)pyridine, which lacks steric hindrance .
Pharmacological Potential
- Piperidine derivatives with amide or aryl groups (e.g., the methoxyphenyl-substituted compound in ) show broad-spectrum antimicrobial activity, suggesting that 1-POC-4-(methylamino)piperidine could be modified for similar applications.
- In contrast, 2-(methylamino)-1-phenylpropan-1-one (a structurally simpler compound) is a precursor in stimulant synthesis, highlighting the role of methylamino positioning in dictating function .
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